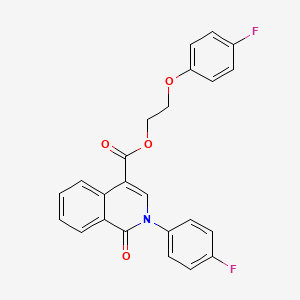

2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions

Preparation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where an amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride (AlCl₃) catalyst.

Attachment of Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction where 2-(4-fluorophenoxy)ethanol reacts with the intermediate compound in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, converting the carboxylate ester group into a carboxylic acid. This reaction is typical for esters and is facilitated by catalysts like enzymes or acid/base conditions.

Key Features:

-

Mechanism: Nucleophilic attack on the ester carbonyl carbon by water or hydroxide ions.

-

Conditions: Acidic (H₂SO₄, reflux) or basic (NaOH, aqueous ethanol).

-

Product: 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, reflux | Not specified | |

| Basic hydrolysis | NaOH, aqueous ethanol | Not specified |

Amidation

The ester group reacts with amines to form amides, a common transformation for carboxylic acid derivatives. This reaction enhances biological activity by altering solubility and interaction with targets.

Key Features:

-

Reagents: Ammonia, primary/secondary amines (e.g., ethylamine, benzylamine).

-

Conditions: Mild heating or room temperature in polar aprotic solvents (DMF, THF).

-

Product: Amide derivatives of the isoquinoline core.

Example Reaction Pathway:

textR-O-CO-OEt + NH3 → R-NH-CO-OEt + H2O

Friedel-Crafts Cyclization

The compound can participate in Friedel-Crafts cyclization to form fused heterocyclic systems, as observed in related isoquinoline derivatives. This reaction is relevant for generating tetracyclic scaffolds with pharmacological significance .

Key Features:

-

Mechanism: Electrophilic aromatic substitution followed by ring closure.

-

Reagents: Lewis acids (AlCl₃), acyl chlorides (oxalyl chloride).

-

Product: Indenoisoquinoline derivatives (e.g., topoisomerase I inhibitors).

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts cyclization | Oxalyl chloride, AlCl₃ | 58% |

Thiazolylamino Substitution

The compound may undergo substitution reactions involving thiazolylamino groups, as seen in similar isoquinoline derivatives. This reaction introduces bioactive motifs for targeting enzymes like PARP .

Key Features:

-

Reagents: 1,3-thiazol-2-ylamine, coupling agents (e.g., HATU).

-

Conditions: Room temperature, DMF.

-

Product: Thiazolylamino-substituted isoquinoline derivatives.

Ugi Four-Component Reaction (Ugi-4CR)

While primarily a synthesis method, the Ugi-4CR can generate analogs of the compound by incorporating diverse building blocks. This multicomponent reaction is step-efficient and scalable .

Key Features:

-

Reactants: Aldehydes, ketones, carboxylic acids, isocyanides.

-

Conditions: Ammonia, CuI catalyst, dioxane.

-

Product: Diverse isoquinoline derivatives.

| Reaction Parameter | Details | Reference |

|---|---|---|

| Catalyst | CuI (10 mol %) | |

| Base | Cs₂CO₃ (2.0 equiv.) | |

| Temperature | 80 °C |

Mechanistic Insights

The compound’s reactivity stems from its structural features:

-

Electrophilic isoquinoline core: Susceptible to nucleophilic attack.

-

Carboxylate ester: Reactivity in hydrolysis and amidation.

-

Fluorophenyl substituents: Influence electronic properties and binding affinity.

Proposed Reaction Mechanism (Hydrolysis):

-

Protonation: Ester oxygen protonated under acidic conditions.

-

Nucleophilic attack: Water attacks carbonyl carbon.

-

Intermediate formation: Tetrahedral intermediate collapses to release alcohol.

-

Deprotonation: Acid forms carboxylic acid.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures to 2-(4-fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit significant biological activities, including:

- Anticancer Properties : Isoquinoline derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The fluorine substitution may enhance these effects by increasing lipophilicity and bioavailability.

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The incorporation of fluorine atoms is crucial as it can influence the compound's pharmacokinetic properties. Derivatives of this compound are being explored for enhanced activity against specific biological targets.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives, including compounds similar to the target molecule. Results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for further development in oncology .

- Antimicrobial Testing : Research conducted on fluorinated compounds has demonstrated promising results against various bacterial strains. For instance, derivatives with a similar framework were tested against Staphylococcus aureus and showed significant inhibition zones compared to controls .

- Pharmacological Profiles : A pharmacokinetic study indicated that compounds with fluorinated aromatic rings tend to have improved metabolic stability and longer half-lives in vivo, which enhances their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Fluorophenyl)-1,2-dihydroisoquinoline-4-carboxylate: Lacks the fluorophenoxyethyl group, potentially altering its biological activity.

2-(4-Chlorophenoxy)ethyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

Uniqueness

2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to the presence of both fluorophenyl and fluorophenoxyethyl groups, which can enhance its stability and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Actividad Biológica

The compound 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic derivative of isoquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H24FNO3

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. A study on related compounds showed that certain isoquinoline derivatives could induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. Specifically, the compound was tested against human promyelocytic leukemia HL-60 cells, revealing a concentration-dependent reduction in cell viability and induction of apoptosis through increased intracellular calcium and reactive oxygen species (ROS) production .

The proposed mechanism of action for the compound includes:

- Induction of Apoptosis : The compound activates caspase-3 and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Calcium Signaling : Increased intracellular calcium levels are observed, which play a critical role in triggering apoptotic pathways.

- Oxidative Stress : The generation of ROS contributes to cellular damage and apoptosis in cancer cells.

Case Studies

Comparative Analysis with Similar Compounds

A comparative analysis with other isoquinoline derivatives reveals that while many exhibit anticancer properties, the specific structural features of This compound may enhance its selectivity and potency against specific cancer types.

Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Mechanism |

|---|---|---|

| Compound A | High | Caspase activation |

| Compound B | Moderate | ROS production |

| Current Compound | High | Calcium signaling, ROS production |

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO4/c25-16-5-9-18(10-6-16)27-15-22(20-3-1-2-4-21(20)23(27)28)24(29)31-14-13-30-19-11-7-17(26)8-12-19/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNOTLTTWHCGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)OCCOC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.